Ethane, 1,1-difluoro-, hydrate
CAS No.: 92533-01-2
Cat. No.: VC19216942
Molecular Formula: C2H6F2O
Molecular Weight: 84.07 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 92533-01-2 |
---|---|
Molecular Formula | C2H6F2O |
Molecular Weight | 84.07 g/mol |
IUPAC Name | 1,1-difluoroethane;hydrate |
Standard InChI | InChI=1S/C2H4F2.H2O/c1-2(3)4;/h2H,1H3;1H2 |
Standard InChI Key | TZYYNNXEKYAKTD-UHFFFAOYSA-N |
Canonical SMILES | CC(F)F.O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
Ethane, 1,1-difluoro-, hydrate is a clathrate in which 1,1-difluoroethane (chemical formula ) is trapped within a hydrogen-bonded water framework. The stoichiometry of such hydrates typically follows the general form , where depends on the hydrate structure (e.g., Structure I or II). For 1,1-difluoroethane, preliminary studies suggest a Structure II clathrate, akin to those formed by larger hydrocarbon gases .
The parent compound, 1,1-difluoroethane, is a colorless gas with a molecular weight of 66.05 g/mol and a boiling point of -25°C . Its hydrate form stabilizes at low temperatures and moderate pressures, conditions under which water molecules form polyhedral cages around the guest molecules.
Crystallographic Data
While X-ray diffraction data specific to 1,1-difluoroethane hydrate remains scarce, analogous hydrates provide a basis for structural modeling. In Structure II hydrates, water molecules arrange into 51264 and 512 cages, with the larger 51264 cages accommodating guest molecules like DFE. The approximate unit cell dimensions for such hydrates range from 17.3 Å to 17.9 Å, depending on pressure and temperature .
Synthesis and Stability
Formation Conditions
Clathrate hydrates of 1,1-difluoroethane form under controlled conditions of low temperature (typically below 10°C) and elevated pressure (1–10 MPa). The phase boundary for hydrate stability can be estimated using the Clausius-Clapeyron equation, incorporating thermodynamic parameters from the parent compound:
Here, for DFE is derived from its enthalpy of formation () . Experimental studies on similar hydrates indicate decomposition temperatures near 0°C at atmospheric pressure, though precise values for DFE hydrate require further validation.
Physicochemical Properties
Thermodynamic Parameters
Key thermodynamic properties of 1,1-difluoroethane and its hydrate are summarized below:
The hydrate’s stability is highly pressure-dependent, with dissociation occurring rapidly upon depressurization.
Spectroscopic Features
Infrared (IR) spectroscopy of DFE hydrate would reveal O–H stretching modes (~3200 cm) from the water lattice and C–F vibrations (1100–1250 cm) from the guest molecule. Mass spectrometry of the decomposed hydrate shows a base peak at (CF) and a major peak at (CHF) .
Industrial and Environmental Applications
Parameter | DFE Hydrate | Methane Hydrate |
---|---|---|
Storage Capacity (v/v) | ~150 | ~164 |
Decomposition Temperature (°C) | ~0 (1 atm) | ~0 (1 atm) |
Environmental Impact | Moderate GWP | Low GWP |
Future Research Directions
-
Crystallographic Studies: Resolving the hydrate’s crystal structure via neutron diffraction.
-
Stability Optimization: Investigating promoters (e.g., tetrahydrofuran) to enhance hydrate stability for gas storage.
-
Environmental Monitoring: Assessing long-term impacts of DFE hydrate dissociation in marine sediments.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume